![molecular formula C17H16O5 B162077 Haginin A CAS No. 74174-29-1](/img/structure/B162077.png)
Haginin A
説明
Haginin A is an isoflav-3-ens isolated from the branch of Lespedeza cyrtobotrya . It is known to exhibit a strong hypopigmentary effect in Melan-a cells and significantly inhibits melanin synthesis . Haginin A shows potent inhibitory effects on mushroom tyrosinase activity .
Synthesis Analysis
The synthesis of Haginin A is not widely documented. It is known to be isolated from the branch of Lespedeza cyrtobotrya . More research is needed to understand the detailed synthesis process.Molecular Structure Analysis
Haginin A has a molecular formula of C17H16O5 . It has an average mass of 300.306 Da and a monoisotopic mass of 300.099762 Da .Chemical Reactions Analysis
Haginin A is known to inhibit melanin synthesis. It shows potent inhibitory effects with an IC50 (half-maximal inhibitory concentration) value of 5.0 mM on mushroom tyrosinase activity, and functions as a noncompetitive inhibitor .Physical And Chemical Properties Analysis
Haginin A is a white crystalline solid . It has a melting point of about 128-130 °C . Haginin A has low solubility and is almost insoluble in water, but can be dissolved in organic solvents .科学的研究の応用
Hypopigmentary Effect and Melanin Synthesis Inhibition
Haginin A, isolated from Lespedeza cyrtobotrya, significantly inhibits melanin synthesis in melan-a cells and exhibits strong hypopigmentary effects. It acts as a noncompetitive inhibitor of mushroom tyrosinase activity and downregulates microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related protein-1 (TRP-1) production. Haginin A influences extracellular signal-regulated protein kinase (ERK) and Akt/protein kinase B (PKB) activation, which further downregulates melanin synthesis. This compound has shown effectiveness in reducing UV-induced skin pigmentation and body pigmentation in zebrafish models, making it a potential treatment for hyperpigmentation caused by UV irradiation or pigmented skin disorders (Kim et al., 2008).
References
- Kim, J. H., Baek, S., Kim, D. H., Choi, T. Y., Yoon, T., Hwang, J., Kim, M., Kwon, H., & Lee, C. (2008). Downregulation of melanin synthesis by haginin A and its application to in vivo lightening model. The Journal of Investigative Dermatology, 128(5), 1227-1235. Link to paper.
将来の方向性
While Haginin A has shown promising results in inhibiting melanin synthesis, more research is needed to fully understand its potential applications and mechanisms of action. Future studies could focus on its potential use in treating hyperpigmentation caused by UV irradiation or pigmented skin disorders .
特性
IUPAC Name |
3-(4-hydroxy-2,3-dimethoxyphenyl)-2H-chromen-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-16-13(5-6-14(19)17(16)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-8,18-19H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGINXZCTOGQYKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC)O)C2=CC3=C(C=C(C=C3)O)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40320471 | |
Record name | HAGININ A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40320471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Haginin A | |
CAS RN |
74174-29-1 | |
Record name | HAGININ A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360042 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | HAGININ A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40320471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。